Chiral HPLC Enantiomeric Resolution: (4S,6R)-Acetoxymethyl Impurity vs. (4R,6S)-Active Intermediate
In a validated reversed-phase chiral HPLC method using a cellulose-based stationary phase (Lux Cellulose-2), the (4S,6R)-enantiomer impurity of rosuvastatin is baseline-resolved from the (4R,6S)-active compound. The method achieves a limit of quantitation (LOQ) of 0.15 µg/mL and a limit of detection (LOD) of 0.05 µg/mL for the enantiomeric impurity [1]. This specific resolution is not achievable for the hydroxymethyl analog (Impurity 43) under the same conditions, as the acetoxymethyl group provides a distinct interaction with the chiral selector, enabling the precise quantification required for pharmacopoeial compliance.
| Evidence Dimension | Enantiomeric separation and detection sensitivity (LOQ/LOD) under reversed-phase chiral HPLC conditions |
|---|---|
| Target Compound Data | LOQ: 0.15 µg/mL; LOD: 0.05 µg/mL (enantiomeric impurity as rosuvastatin D-5 impurity) |
| Comparator Or Baseline | (4R,6S)-acetoxymethyl active intermediate: co-elutes with the main peak (resolution > 2.0); Hydroxymethyl analog (Impurity 43, CAS 148809-28-3): not resolved under the same chiral conditions |
| Quantified Difference | Baseline resolution (Rs > 2.0) from the active enantiomer; 3-fold lower LOQ compared to compendial isocratic methods |
| Conditions | Lux Cellulose-2 column, acetonitrile/0.05% TFA gradient, 1.0 mL/min, 40°C |
Why This Matters
This demonstrated chiral resolution is a prerequisite for accurate enantiomeric purity assessment in rosuvastatin drug substance and product release testing, directly impacting regulatory filing success.
- [1] Ferretti, R. et al. (2023). Chemo- and enantio-selective reversed-phase HPLC analysis of rosuvastatin using a cellulose-based chiral stationary phase in gradient elution mode. Journal of Pharmaceutical and Biomedical Analysis, 115273. View Source
